Product packaging for 2-(benzylsulfanyl)-1H-imidazole(Cat. No.:CAS No. 15139-30-7)

2-(benzylsulfanyl)-1H-imidazole

Cat. No.: B3242401
CAS No.: 15139-30-7
M. Wt: 190.27 g/mol
InChI Key: NPBMCLWRSOFTTI-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-1H-imidazole is an organic compound featuring an imidazole ring core substituted with a benzylsulfanyl group. This structure is of significant interest in materials science research, particularly for its potential application as a corrosion inhibitor. Recent scientific studies on its benzimidazole analogue have demonstrated exceptional performance in protecting carbon steel under dynamic supercritical CO2 flow conditions, which is a critical environment in carbon capture, utilization, and storage (CCUS) technology . The compound's mechanism of action is attributed to the adsorption of its molecules onto metal surfaces, forming a protective film that significantly reduces the corrosion rate. The molecular structure, which includes heteroatoms and delocalized π-electrons, facilitates this strong adsorption . Researchers value this compound for developing more efficient and stable inhibitors for harsh industrial environments. It is also a versatile synthetic intermediate for further chemical functionalization, allowing for the creation of a wider library of compounds for various research applications. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2S B3242401 2-(benzylsulfanyl)-1H-imidazole CAS No. 15139-30-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylsulfanyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-2-4-9(5-3-1)8-13-10-11-6-7-12-10/h1-7H,8H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBMCLWRSOFTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873457
Record name 2-Benzylmercaptoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15139-30-7
Record name 2-Benzylmercaptoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Benzylsulfanyl 1h Imidazole

Established Synthetic Routes for 2-(benzylsulfanyl)-1H-imidazole

The synthesis of this compound is primarily achieved through the S-alkylation of a suitable mercaptoimidazole precursor. This method is efficient and allows for straightforward purification of the final product.

Reaction Pathways and Mechanistic Considerations

The most common pathway for synthesizing this compound and its benzofused analogues involves the direct alkylation of 2-mercaptoimidazole (B184291) or 2-mercaptobenzimidazole (B194830) (2-MBI) with benzyl (B1604629) chloride or a related benzyl halide. researchgate.net The reaction proceeds via a nucleophilic substitution mechanism (S_N2).

The core of this transformation relies on the nucleophilic character of the sulfur atom in the 2-mercaptoimidazole scaffold. In the presence of a base, the thiol group (-SH) is deprotonated to form a highly nucleophilic thiolate anion (-S⁻). This anion then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide leaving group to form the desired C-S bond. The imidazole (B134444) ring itself can exist in tautomeric equilibrium between the mercapto (thiol) form and the thione form. The reaction is typically conducted in a basic medium to facilitate the formation of the thiolate, which is a more potent nucleophile than the neutral thiol. researchgate.net

Optimized Reaction Conditions and Yield Enhancements

Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of base, solvent, and reaction temperature.

Base: A variety of bases can be employed to deprotonate the precursor. Strong bases like sodium hydride (NaH) ensure complete formation of the thiolate anion. researchgate.netnih.gov However, milder bases such as anhydrous potassium carbonate (K₂CO₃) are also highly effective and are often preferred for their ease of handling. mdpi.comnih.gov The use of potassium bicarbonate in an aqueous tetrahydrofuran (B95107) (THF) solution has also been reported to give excellent yields in related imidazole syntheses. orgsyn.org

Solvent: The choice of solvent depends on the specific base and reactants used. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are excellent for this type of nucleophilic substitution, with syntheses in a DMSO/K₂CO₃ system achieving yields as high as 92% for analogous compounds. mdpi.com Other solvents such as acetone (B3395972) and ethanol (B145695) are also commonly used. nih.gov

Temperature: The reaction is often performed at room temperature, but gentle heating or refluxing may be required to drive the reaction to completion, depending on the reactivity of the specific substrates. mdpi.comnih.gov

The table below summarizes typical conditions used for the synthesis of related imidazole-sulfur compounds.

Table 1: Optimized Reaction Conditions for S-alkylation of Mercaptoimidazoles

Precursor Alkylating Agent Base Solvent Conditions Yield Reference
1,3-dihydro-2H-1,3-benzimidazole-2-thione 4-fluorobenzaldehyde K₂CO₃ DMSO Reflux 92% mdpi.com
2-Mercaptobenzimidazole Benzyl chloride Basic Medium Dioxane 0-5°C then RT - researchgate.net

Precursor Chemistry and Starting Material Selection

The primary precursors for the synthesis of this compound are:

A Mercaptoimidazole Core: The most common starting material is 2-mercaptoimidazole or its benzofused analogue, 2-mercaptobenzimidazole (2-MBI). researchgate.net These compounds exist in a tautomeric equilibrium with their respective thione forms (e.g., 1,3-dihydro-2H-imidazole-2-thione). mdpi.com The selection between the simple imidazole or the benzimidazole (B57391) backbone depends on the desired final molecular scaffold.

A Benzylating Agent: Benzyl chloride is the most frequently used reagent due to its commercial availability and appropriate reactivity. researchgate.netnih.gov Substituted benzyl chlorides or bromides can be used to introduce functional groups onto the benzyl moiety, a strategy discussed in section 2.2.2. nih.gov

Derivatization Strategies for Imidazole-Sulfur Moieties

Once this compound is synthesized, it can be further modified at two primary sites: the imidazole nitrogen atom and the benzyl group. These derivatizations are key to creating libraries of compounds for structure-activity relationship (SAR) studies.

Functionalization at the Imidazole Nitrogen (N-substitution)

The N-H proton of the imidazole ring in this compound is acidic and can be removed by a base, allowing for subsequent alkylation or acylation. This N-substitution is a critical step in the synthesis of many biologically active molecules.

The general procedure involves two steps:

Deprotonation: The imidazole is treated with a suitable base to generate an imidazolide (B1226674) anion. The choice of base ranges from strong hydrides like sodium hydride (NaH) in an aprotic solvent like dioxane or THF to milder carbonate bases like K₂CO₃ in acetone. researchgate.netnih.gov

Alkylation/Acylation: The resulting anion is then treated with an electrophile, such as an alkyl halide (e.g., ethyl chloroacetate, benzyl chloride) or an acyl halide, to form the N-substituted product. researchgate.netnih.govijper.org

The table below outlines various methods for N-substitution on imidazole rings.

Table 2: Methods for N-Substitution of Imidazole Derivatives

Imidazole Substrate Reagent Base Solvent Product Type Reference
2-(benzylthio)benzimidazole Ethyl chloroacetate NaH Dioxane N-alkylated ester researchgate.net
Imidazole Ethylchloroacetate K₂CO₃ Dry Acetone N-alkylated ester nih.gov
2,4,5-triphenyl-1H-imidazole Benzyl chloride NaH - N-benzylated imidazole nih.gov
1H-Benzimidazole chalcones Benzyl chloride - - N-benzylated chalcone ijper.org

Modifications of the Benzyl Moiety

Modifying the electronic and steric properties of the benzyl group is a common strategy to fine-tune the biological activity of the final compound. This is most efficiently accomplished by using a appropriately substituted benzyl halide during the initial S-alkylation step described in section 2.1.

By starting with benzyl halides that contain electron-donating or electron-withdrawing groups at various positions on the phenyl ring, a diverse range of derivatives can be synthesized. For example, reacting 2-mercaptobenzimidazole with 4-chlorobenzyl chloride or 4-fluorobenzyl bromide would yield 2-((4-chlorobenzyl)sulfanyl)-1H-benzimidazole and 2-((4-fluorobenzyl)sulfanyl)-1H-benzimidazole, respectively. This approach has been successfully used to prepare a variety of substituted analogues for biological screening. nih.govnih.gov

The table below provides examples of substituted benzyl precursors used in the synthesis of related imidazole and benzimidazole derivatives.

Table 3: Precursors for Benzyl Moiety Modification

Precursor Resulting Moiety Application Context Reference
4-Fluorobenzyl bromide 2-(4-Fluorobenzyl) Synthesis of 1,2-disubstituted benzimidazoles nih.gov
4-Chlorobenzyl bromide 2-(4-Chlorobenzyl) Synthesis of 1,2-disubstituted benzimidazoles nih.gov
4-Bromobenzyl bromide 2-(4-Bromobenzyl) Synthesis of 1,2-disubstituted benzimidazoles nih.gov
4-Fluorobenzaldehyde 4-((1H-benzo[d]imidazol-2-yl)thio)benzaldehyde Synthesis of benzimidazole-thiosemicarbazones mdpi.com

Alterations of the Imidazole Ring (e.g., C-substitution)

Direct C-H functionalization of the imidazole core in this compound offers a powerful and atom-economical approach to introduce new substituents at the C4 and C5 positions. While direct C-H functionalization of this compound itself is not extensively documented, methodologies developed for other substituted imidazoles can be applied.

Palladium-catalyzed direct arylation is a prominent method for C-H functionalization. For instance, the C5-arylation of N-substituted imidazoles can be achieved with high regioselectivity. The reaction of 1-substituted imidazoles with aryl halides in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), and a suitable base, like potassium carbonate, can selectively introduce an aryl group at the C5 position. A study on the sequential C-H arylation of imidazoles demonstrated that the C5 position is generally more reactive than the C2 and C4 positions in the absence of a directing group. nih.gov

Furthermore, direct C-H alkenylation of imidazoles has been developed using palladium catalysis. High C5 selectivity can be achieved for C2-substituted imidazoles using copper(II) acetate as an oxidant. rsc.orgelsevierpure.com This method allows for the introduction of alkenyl groups, which can serve as handles for further transformations.

The table below summarizes representative conditions for the C-H arylation of imidazole derivatives, which could be adapted for this compound.

Imidazole SubstrateArylating AgentCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1-Methylimidazole4-IodotoluenePd(OAc)₂K₂CO₃DMA14085 nih.gov
1-SEM-imidazole4-BromotoluenePd(OAc)₂ / P(n-Bu)Ad₂NaOt-BuToluene10092 nih.gov
1,2-DimethylimidazolePhenylacetylene[Pd(OAc)₂] / Cu(OAc)₂-Dioxane10088 rsc.orgelsevierpure.com

Novel Synthetic Approaches and Methodological Advancements

Recent advancements in synthetic organic chemistry have led to the development of novel and efficient methods for the construction of the imidazole scaffold, which are applicable to the synthesis of this compound and its derivatives.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer a powerful tool for the rapid and efficient synthesis of complex molecules in a single step from three or more starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govsemanticscholar.orgnih.gov While a direct Ugi synthesis of this compound is not reported, the principles can be adapted. For instance, a post-Ugi transformation strategy could be envisioned where the Ugi product undergoes cyclization and subsequent sulfur functionalization.

A more direct multicomponent approach for the synthesis of thioimidazoles is a variant of the Marckwald synthesis. durham.ac.uk This reaction can utilize an amine hydrochloride salt, potassium thiocyanate (B1210189) (KSCN), and a 1,3-dihydroxyacetone (B48652) equivalent to produce trisubstituted thioimidazoles in high yields. durham.ac.uk By selecting appropriate starting materials, this method could be tailored for the synthesis of this compound derivatives.

The table below illustrates examples of multicomponent reactions for the synthesis of imidazole and thioimidazole derivatives.

Amine/Amine SaltCarbonyl CompoundThiocyanate/IsocyanideOtherCatalyst/SolventProductYield (%)Reference
Benzylamine HClDihydroxyacetone dimerKSCNAcetic AcidAcetonitrile/Water1-Benzyl-4-(hydroxymethyl)-1H-imidazole-2(3H)-thione95 durham.ac.uk
AnilineBenzaldehyde (B42025)Benzyl isocyanideBenzoic AcidMethanolN-Benzyl-2-(phenylamino)-2-phenylacetamide89 nih.govsemanticscholar.orgnih.gov
Ammonium acetateBenzilBenzaldehyde-LADES@MNP / Sonication2,4,5-Triphenyl-1H-imidazole95 rsc.org

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the imidazole core is no exception. Both palladium and copper catalysts have been effectively employed in the construction of the imidazole ring.

Palladium-Catalyzed Syntheses: Palladium catalysts are particularly effective for C-C and C-N bond formation. A one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives has been developed using a Pd-catalyzed N-arylation and a Cu-catalyzed C–H functionalization/C–N bond formation process. rsc.org This strategy could potentially be adapted for the synthesis of this compound derivatives by using appropriate starting materials.

Copper-Catalyzed Syntheses: Copper catalysts are widely used for the synthesis of imidazoles and benzimidazoles due to their lower cost and versatile reactivity. A copper-catalyzed three-component reaction of N-substituted o-phenylenediamines, terminal alkynes, and sulfonyl azides provides an efficient route to 1,2-substituted benzimidazoles. nih.gov Another copper-catalyzed one-pot, three-component reaction has been described for the synthesis of imidazo[1,2-c]quinazolines from 2-(2-bromophenyl)-1H-imidazoles, a nitrogen source, and a benzaldehyde surrogate. bits-pilani.ac.in A microwave-assisted Cu(I)-catalyzed three-component synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles has also been reported, showcasing the utility of copper in facilitating complex heterocycle formation. beilstein-journals.org

The following table presents examples of transition metal-catalyzed syntheses of imidazole derivatives.

Starting MaterialsCatalyst SystemSolventTemp (°C)ProductYield (%)Reference
N-phenylbenzimidamide, IodobenzenePd(OAc)₂ / CuIDioxane1001,2-Diphenyl-1H-benzo[d]imidazole85 rsc.org
N-(2-aminophenyl)benzamide, Phenylacetylene, TsN₃CuIMeCN80(2-Benzyl-1H-benzo[d]imidazol-1-yl)(phenyl)methanone82 nih.gov
2-(2-bromophenyl)-1H-imidazole, NaN₃, Benzyl alcoholCuIDMSO120Imidazo[1,2-c]quinazoline78 bits-pilani.ac.in

Intramolecular Cyclization and Ring-Closure Reactions

Intramolecular cyclization reactions are a cornerstone in heterocyclic synthesis, providing a regiocontrolled pathway to the desired ring system. For the synthesis of 2-thioimidazole derivatives, the intramolecular cyclization of thioformanilides mediated by hypervalent iodine reagents offers a mild and efficient approach. organic-chemistry.org Although this method directly yields 2-substituted benzothiazoles, similar strategies involving appropriately designed precursors could lead to the formation of the this compound core.

Another relevant strategy is the synthesis of functionalized 1H-imidazoles through the denitrogenative transformation of 5-amino-1,2,3-triazoles. nih.gov This method involves an intramolecular cyclization of a triazole derivative, followed by ring opening and rearrangement to form the imidazole ring. This novel approach highlights the use of less common starting materials to access the imidazole scaffold.

Aza-Michael initiated ring closure (MIRC) reactions also provide a route to substituted imidazoles. The reaction of trifluoromethyl(α-bromoalkenyl)ketones with benzimidamides proceeds via an aza-Michael adduct, followed by intramolecular nucleophilic substitution and aromatization to afford 5-(trifluoroacetyl)imidazoles.

The table below provides examples of intramolecular cyclization and ring-closure reactions leading to imidazole and related heterocyclic systems.

PrecursorReagent/ConditionProductYield (%)Reference
ThioformanilideDess-Martin Periodinane2-Substituted Benzothiazole88-95 organic-chemistry.org
5-Amino-1-(2,2-diethoxyethyl)-4-phenyl-1H-1,2,3-triazoleconc. HCl / reflux(1H-Imidazol-2-yl)(phenyl)methanol89 nih.gov
(Z)-N-(2-oxo-4-phenylbut-3-en-1-yl)benzamideLawesson's Reagent2,5-Diphenylthiazole- researchgate.net

Stereochemical Control and Regioselectivity in Synthesis

Controlling regioselectivity is a critical aspect of imidazole synthesis, particularly when multiple reactive sites are present in the starting materials or intermediates. In the synthesis of substituted imidazoles, the choice of reactants, catalysts, and reaction conditions can dictate the final substitution pattern.

For instance, in the palladium-catalyzed C-H alkenylation of imidazoles, high C5 selectivity can be achieved for C2-substituted imidazoles by using copper(II) acetate as the oxidant. rsc.orgelsevierpure.com The regioselective synthesis of 1,2,5-trisubstituted 1H-imidazoles can be accomplished by the reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals, with high preference for the 1,2,5-isomer over the 1,2,4-isomer.

In the context of N-alkylation of NH-triazoles, which shares similarities with imidazoles, the use of Na₂CO₃ as a base in DMF has been shown to preferentially yield the 2-substituted isomer over the 1-substituted isomer. nih.gov This selectivity is attributed to both steric hindrance and the electronic nature of the substituents on the triazole ring. nih.gov Similar principles of steric and electronic control would apply to the regioselective functionalization of this compound.

The following table highlights examples where regioselectivity is a key outcome of the synthetic method.

ReactionSubstratesCatalyst/ReagentMajor RegioisomerRegioselectivityReference
C-H Alkenylation1,2-Dimethylimidazole, PhenylacetylenePd(OAc)₂ / Cu(OAc)₂5-AlkenylHigh C5 selectivity rsc.orgelsevierpure.com
Imidazole SynthesisN-Benzylformamidine, 2-bromo-3-methoxyacrylaldehyde-1-Benzyl-5-formyl-1H-imidazole>95:5 (1,2,5- vs 1,2,4-)
N-Alkylation5-Aryl-4-trifluoroacetyl-1H-1,2,3-triazole, Alkyl halideNa₂CO₃ / DMF2-Alkyl-5-aryl-4-trifluoroacetyl-1,2,3-triazoleup to 94:6 (N2 vs N1) nih.gov

While stereochemical control in the synthesis of derivatives of this compound is not widely reported, the introduction of chiral centers during multicomponent reactions or through asymmetric catalysis represents a promising area for future investigation. The development of stereoselective methods would be crucial for the synthesis of enantiomerically pure imidazole derivatives for applications in medicinal chemistry.

Computational and Theoretical Investigations of 2 Benzylsulfanyl 1h Imidazole

Quantum Chemical Calculations (DFT, ab initio)

Thorough searches of scientific databases for studies involving Density Functional Theory (DFT) or ab initio calculations on 2-(benzylsulfanyl)-1H-imidazole did not yield any specific results. Consequently, there is no published data to report on its electronic structure, conformational analysis, or reaction pathway modeling.

Electronic Structure Elucidation

There are no available studies that have elucidated the electronic structure of this compound through computational methods.

Conformational Analysis and Energy Landscapes

No literature could be found that details the conformational analysis or the potential energy landscapes of this compound.

Reaction Pathway Modeling and Transition State Analysis

Information regarding reaction pathway modeling and the analysis of transition states for this compound is not present in the current body of scientific literature.

Molecular Docking and Simulation Studies

Similarly, the field of molecular modeling has not specifically addressed this compound in docking or simulation studies.

Prediction of Binding Modes and Interactions with Biomolecular Targets

There are no published molecular docking studies that predict the binding modes and interactions of this compound with any biomolecular targets.

Simulation of Ligand-Receptor Dynamics

No information is available on the simulation of ligand-receptor dynamics for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are pivotal computational tools in modern drug discovery and materials science. These methodologies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties. For this compound, these approaches provide a framework for understanding its molecular characteristics and predicting its behavior in various chemical and biological systems.

Derivation of Molecular Descriptors

The foundation of any QSAR model lies in the accurate calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several classes, including constitutional (1D), topological (2D), geometrical (3D), and quantum-chemical (4D) descriptors. For this compound, a range of descriptors can be derived using specialized software to quantify its physicochemical properties.

In cheminformatics studies of imidazole (B134444) derivatives, descriptors related to hydrophobicity, electronic properties, and steric features have been shown to be significant. rjptonline.org For instance, the logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, while molar refractivity (MR) can describe steric effects. Quantum-chemical descriptors such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions.

A representative set of molecular descriptors for this compound is presented in Table 1. These descriptors are fundamental for building predictive QSAR models.

These descriptors form the basis for correlating the structure of this compound with its activities and properties.

Correlation of Structural Features with Molecular Interaction Profiles

The structural features of this compound, as quantified by its molecular descriptors, are directly correlated with its potential molecular interaction profile. The imidazole ring itself is a key pharmacophore in many biologically active compounds due to its unique electronic properties and ability to participate in various non-covalent interactions. mdpi.com

The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules like proteins and nucleic acids. nih.gov The sp2-hybridized nitrogen (N-3) is a proton acceptor, while the pyrrole-like nitrogen (N-1) can be a proton donor. The aromatic nature of the imidazole ring allows for π-π stacking interactions with aromatic residues in proteins. researchgate.net

The benzylsulfanyl group introduces significant structural and electronic features. The benzyl (B1604629) group provides a large, hydrophobic surface area, which can engage in hydrophobic and van der Waals interactions. The sulfur atom can participate in non-covalent interactions, including sulfur-π and lone pair-π interactions. The flexible thioether linkage allows the benzyl group to adopt various conformations, which can be crucial for fitting into binding pockets of target proteins.

Studies on related imidazole derivatives have highlighted the importance of such interactions. For example, in the context of enzyme inhibition, the imidazole core often coordinates with metal ions in the active site, while substituted benzyl groups can occupy hydrophobic pockets, contributing to binding affinity and selectivity. researchgate.netnih.gov The combination of hydrogen bonding, hydrophobic interactions, and π-stacking capabilities makes this compound a versatile ligand for various biological targets.

Predictive Modeling of Chemical Reactivity or Adsorption

Predictive models based on QSAR principles can be developed to forecast the chemical reactivity or adsorption properties of this compound. These models are often built using statistical methods like multiple linear regression (MLR) or machine learning algorithms, which use the calculated molecular descriptors as independent variables to predict a specific endpoint. youtube.com

For chemical reactivity, quantum-chemical descriptors such as HOMO and LUMO energies are particularly important. A low HOMO-LUMO gap is indicative of higher reactivity. The distribution of electrostatic potential on the molecular surface can predict sites susceptible to nucleophilic or electrophilic attack. nih.gov For instance, the nitrogen atoms of the imidazole ring are typically regions of negative electrostatic potential, making them likely sites for electrophilic attack or coordination to metals.

In the context of adsorption, for example onto a metal surface, descriptors related to polarizability, surface area, and electronic properties would be crucial. The imidazole ring is known to have a strong coordination affinity for various metals. nih.gov A predictive model for adsorption could correlate these descriptors with the strength of interaction with a given surface.

Table 2 presents a hypothetical predictive model for the adsorption efficiency of this compound and related analogs onto a metallic surface, illustrating how different structural modifications might influence this property.

Table 2: Predictive Model for Adsorption Efficiency of this compound Analogs

Compound Substituent on Benzyl Ring Predicted Adsorption Efficiency (%) Key Influencing Descriptors
This compound None 85 TPSA, Dipole Moment
Analog 1 4-methoxy 92 Increased Polarity, HOMO Energy
Analog 2 4-chloro 88 Altered Electrostatic Potential

Such predictive models are invaluable for the rational design of new molecules with desired properties, whether for applications in catalysis, corrosion inhibition, or as therapeutic agents. By understanding the quantitative relationships between structure and activity, the process of discovering and optimizing new chemical entities can be significantly accelerated. benthamdirect.com

Molecular Interactions and Mechanistic Studies of 2 Benzylsulfanyl 1h Imidazole Analogues

Enzyme and Receptor Binding Studies

The interaction of 2-(benzylsulfanyl)-1H-imidazole analogues with various enzymes and receptors has been a significant area of research, revealing their potential as inhibitors and modulators.

Analogues of this compound have been identified as inhibitors of several key enzymes, with studies focusing on their binding affinities (often expressed as IC₅₀ values) and the kinetics of their inhibitory action.

α-Glucosidase: This enzyme is a key target for managing type 2 diabetes by controlling postprandial hyperglycemia. researchgate.net Several studies have explored benzimidazole (B57391) derivatives as α-glucosidase inhibitors. For instance, a series of benzimidazole-thioquinoline derivatives were synthesized and showed promising α-glucosidase inhibitory activity, with IC₅₀ values ranging from 28.0 to 663.7 µM, significantly more potent than the reference drug acarbose (B1664774) (IC₅₀ = 750.0 µM). nih.gov The most potent compound in this series, featuring a 4-bromobenzyl substitution, exhibited an IC₅₀ value of 28.0 ± 0.6 µM. nih.gov Kinetic studies of these potent analogues have often revealed their mechanism of inhibition. nih.gov

p38 MAP Kinase: This kinase is involved in inflammatory responses, and its inhibition can modulate the release of cytokines like TNF-α and IL-1β. nih.gov Starting with a 2-benzylsulfanyl imidazole (B134444) lead compound (IC₅₀ for p38: 4.0 µM), researchers have developed more potent analogues. nih.gov By modifying substituents at the 2-position of the imidazole core, a derivative was identified with a p38 IC₅₀ value of 0.63 µM, representing a more than six-fold increase in potency. nih.gov The initial disclosure of trisubstituted imidazole compounds as p38 MAP kinase inhibitors sparked broad interest in developing analogues with improved selectivity and potency. nih.gov

Topoisomerase: Topoisomerases are crucial enzymes in DNA replication and are targets for anticancer agents. nih.gov Benzimidazole-containing compounds have been investigated as topoisomerase inhibitors. nih.govresearchgate.net For example, certain bisbenzimidazole derivatives, which are structurally related to the core imidazole scaffold, have shown potent and selective inhibition of bacterial DNA topoisomerase I, with IC₅₀ values in the low micromolar range (2.47–6.63 μM). nih.gov Other studies on benzimidazole-triazole hybrids identified compounds with IC₅₀ values against human topoisomerase I as low as 4.56 ± 0.18 μM. nih.gov

Interactive Data Table: Inhibitory Concentrations (IC₅₀) of this compound Analogues against Various Enzymes

Compound ClassTarget EnzymeIC₅₀ Value (µM)Reference
Benzimidazole-thioquinoline derivativeα-Glucosidase28.0 ± 0.6 nih.gov
2-Benzylsulfanyl imidazole leadp38 MAP Kinase4.0 nih.gov
Optimized 2-substituted imidazolep38 MAP Kinase0.63 nih.gov
Bisbenzimidazole (DPA 151-154)E. coli Topoisomerase I2.47 - 6.63 nih.gov
Benzimidazole-triazole hybrid (4h)Human Topoisomerase I4.56 ± 0.18 nih.gov

Research has not only focused on the inhibition of known enzymes but also on identifying the specific molecular targets of these compounds and understanding their mode of interaction, including allosteric modulation.

The primary molecular targets identified for various this compound analogues include enzymes central to disease pathways, such as p38 MAP kinase for inflammation and α-glucosidase for diabetes. nih.govnih.gov For instance, novel 2,4,5-trisubstituted imidazole derivatives were specifically designed as potential anticytokine agents by targeting p38 MAP kinase. nih.gov

Allosteric modulation, where a molecule binds to a site on the receptor or enzyme distinct from the primary (orthosteric) binding site, offers a nuanced way to control biological activity. nih.gov While direct evidence for allosteric modulation by this compound itself is limited in the provided context, related benzimidazole structures have been identified as positive allosteric modulators (PAMs). A series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles were found to be PAMs of the α1β2γ2GABA-A receptor, showing a preference for the allosteric α1/γ2 interface. nih.gov This finding suggests that the broader benzimidazole scaffold is capable of engaging in allosteric interactions, a mechanism that could potentially be exploited in the design of new derivatives. nih.govnih.gov

Kinetic studies are crucial for determining the mechanism by which an inhibitor interacts with its target enzyme. These mechanisms are broadly classified as competitive, non-competitive, uncompetitive, or mixed. nih.gov

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This is often observed with inhibitors that are structurally similar to the substrate. For a potent benzimidazole-thioquinoline derivative (compound 6j), kinetic analysis revealed a competitive inhibition pattern against α-glucosidase. nih.gov

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. This binding event reduces the enzyme's catalytic efficiency but does not affect substrate binding. nih.gov Some 2-phenyl-1H-benzo[d]imidazole derivatives have been reported to exhibit non-competitive inhibition against α-glucosidase. nih.gov Similarly, certain methoxylated hydroquinone (B1673460) benzimidazoles act as linear noncompetitive inhibitors of xanthine (B1682287) oxidase. nih.gov

Mixed Inhibition: This type of inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at a site distinct from the active site, affecting both the enzyme's affinity for the substrate and its maximum velocity. nih.gov

The specific mechanism of inhibition can provide valuable insights for further drug design and optimization. nih.gov

Interfacial Phenomena and Surface Adsorption Mechanisms

The behavior of molecules at interfaces is critical in a wide range of scientific and industrial applications. Interfacial phenomena govern processes such as corrosion, catalysis, and the formation of protective coatings. The study of how molecules like this compound and its derivatives adsorb onto surfaces provides insight into their potential to modify surface properties.

Research in this area often focuses on the adsorption of these compounds on metal surfaces, particularly in the context of corrosion inhibition. The imidazole ring, with its nitrogen atoms, and the sulfur atom in the benzylsulfanyl group are known to be effective coordinating sites for interaction with metal surfaces. These interactions can lead to the formation of a protective film that isolates the metal from a corrosive environment.

The mechanism of adsorption can be influenced by several factors, including the nature of the metal, the chemical structure of the adsorbing molecule, and the composition of the surrounding medium. Techniques such as electrochemical impedance spectroscopy, potentiodynamic polarization, and surface analysis methods are employed to study the formation and properties of the adsorbed layer. The orientation of the molecule on the surface and the strength of the adsorption bond are key parameters that determine the effectiveness of the surface modification.

Information regarding this compound and its metal complexes is not available in the public domain.

Despite a thorough search of scientific databases and scholarly articles, no specific information could be found on the coordination chemistry or material science applications of the chemical compound This compound . The synthesis, characterization, and catalytic activities of its metal complexes with Cu(II), Co(II), Ni(II), Ag(I), Zn(II), or Ru are not documented in the available literature.

Consequently, the generation of an article based on the provided outline is not possible at this time due to the absence of research findings on this particular compound. The subsequent sections of the requested article, including ligand design, metal complex synthesis, characterization of coordination modes, exploration of diverse metal centers, and catalytic applications, remain unaddressed in scientific literature.

Further research and investigation into the synthesis and coordination chemistry of this compound are required to explore its potential applications in material science and catalysis.

Coordination Chemistry and Material Science Applications of 2 Benzylsulfanyl 1h Imidazole

Advanced Material Science Applications

The unique molecular structure of 2-(benzylsulfanyl)-1H-imidazole, which combines the versatile benzimidazole (B57391) core with a flexible benzylsulfanyl group, has garnered interest for its potential in various advanced material science applications. These applications leverage the compound's electronic properties, ability to form protective layers on metal surfaces, and potential for selective molecular recognition.

Optoelectronic Properties and Charge-Transfer Chromophores

In the context of this compound, the benzimidazole core can serve as an acceptor, while the benzylsulfanyl group can influence the electronic properties. The sulfur atom can participate in charge delocalization, and the phenyl ring of the benzyl (B1604629) group can also be part of the π-conjugated system. This donor-π-acceptor (D-π-A) or acceptor-π-donor (A-π-D) architecture is crucial for creating materials with significant nonlinear optical (NLO) properties and for applications in optoelectronics.

Benzimidazole derivatives are known to be key building blocks for push-pull systems that exhibit intramolecular charge transfer (ICT). nsf.govacs.org The design and synthesis of such chromophores often involve functionalizing the benzimidazole core to tune the electronic and optical properties. While specific studies on the charge-transfer properties of this compound are not extensively documented, the foundational characteristics of the benzimidazole ring system suggest its potential in this area.

Applications in Organic Light-Emitting Diodes (OLEDs) and Semiconductors

Benzimidazole derivatives are widely recognized for their utility in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and as organic semiconductors. alfa-chemistry.com Their inherent properties, such as good thermal stability, electron-transporting capabilities, and potential for high fluorescence quantum yields, make them suitable for various roles within these devices. alfa-chemistry.comresearchgate.net

The electron-deficient nature of the imidazole (B134444) ring makes benzimidazole derivatives effective electron transport materials (ETMs). alfa-chemistry.com This property helps in balancing the charge injection and transport within an OLED, leading to improved efficiency and stability. Furthermore, by modifying the chemical structure, benzimidazole derivatives can be designed to act as host materials for phosphorescent or fluorescent emitters, or even as the light-emitting layer itself, often producing blue light. mdpi.comnih.gov

While direct applications of this compound in OLEDs have not been extensively reported, its core structure is indicative of its potential. The benzimidazole unit provides the necessary electron-transporting character and thermal stability. alfa-chemistry.com The benzylsulfanyl substituent can influence the material's solubility, film-forming properties, and energy levels, which are critical parameters in the fabrication and performance of OLEDs and organic semiconductors. Research on other benzimidazole derivatives has shown that they can function as n-type semiconductors in organic field-effect transistors (OFETs), with charge mobilities that are tunable through chemical modification. researchgate.netlifesciencesite.com

Below is a table summarizing the roles of benzimidazole derivatives in OLEDs:

Role in OLEDFunctionReference
Electron Transport Material (ETM)Facilitates the transport of electrons from the cathode to the emissive layer, improving charge balance. alfa-chemistry.com
Host MaterialForms a matrix for dopant emitter molecules, facilitating energy transfer and emission. acs.orgnih.gov
Emissive MaterialEmits light upon recombination of electrons and holes, often in the blue region of the spectrum. mdpi.comnih.gov
Bipolar MaterialCapable of transporting both electrons and holes, simplifying device architecture. acs.orgnih.gov

Corrosion Inhibition Mechanisms on Metal Surfaces

One of the most well-documented applications of this compound and its derivatives is in the field of corrosion inhibition, particularly for carbon steel in acidic environments. The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process.

The inhibition mechanism is primarily attributed to the presence of heteroatoms (nitrogen and sulfur), the imidazole ring, and the phenyl groups. These structural features provide active sites for adsorption onto the metal surface. The nitrogen atoms of the imidazole ring and the sulfur atom of the benzylsulfanyl group can coordinate with the vacant d-orbitals of the metal atoms. Additionally, the π-electrons of the aromatic rings can interact with the metal surface.

Studies on similar sulphanyl benzimidazole derivatives have shown that they act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. alfa-chemistry.commdpi.comnih.gov The adsorption of these molecules on the metal surface has been found to obey the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. mdpi.comnih.gov

The efficiency of corrosion inhibition is dependent on the concentration of the inhibitor. As the concentration of the benzimidazole derivative increases, the surface coverage on the metal increases, leading to a higher inhibition efficiency. The table below presents data on the inhibition efficiency of a related compound, which demonstrates this trend.

Inhibitor Concentration (M)Inhibition Efficiency (%)
1.5 x 10⁻⁴85.2
3.5 x 10⁻⁴90.1
4.6 x 10⁻⁴92.8

Data adapted from studies on similar sulphanyl benzimidazole derivatives. mdpi.com

Sensing Applications (e.g., Ion Sensing)

The benzimidazole scaffold is a promising platform for the development of chemical sensors, particularly for the detection of ions. researchgate.net The nitrogen atoms in the imidazole ring can act as binding sites for metal ions, and this interaction can lead to a change in the photophysical properties of the molecule, such as fluorescence or absorbance. This change forms the basis of the sensing mechanism.

Benzimidazole-based fluorescent chemosensors have been designed for the selective detection of various metal ions, including Zn²⁺ and Cu²⁺. acs.orgnih.govrsc.org The binding of the target ion to the benzimidazole derivative can cause either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. In some cases, a ratiometric response can be achieved, where the binding event leads to a shift in the emission wavelength, allowing for more precise measurements. rsc.org

While specific ion sensing applications of this compound have not been detailed in the literature, its structure possesses the necessary features for such applications. The imidazole nitrogen atoms can serve as the ion recognition sites. The benzylsulfanyl group could potentially influence the selectivity and sensitivity of the sensor. The design of such a sensor would involve leveraging the coordination of the target ion to induce a measurable optical response. The development of solid-state sensors based on benzimidazole derivatives has also been demonstrated, indicating the potential for creating practical sensing devices. acs.orgnih.gov

Structure Activity Relationship Sar and Design Principles for 2 Benzylsulfanyl 1h Imidazole Analogues

Systematic Modification of the Benzylsulfanyl Moiety

The benzylsulfanyl group, a key feature of the 2-(benzylsulfanyl)-1H-imidazole scaffold, offers multiple points for modification. The aromatic ring and the sulfur linkage are primary sites for structural variation, each playing a distinct role in shaping the molecule's interaction profile.

Impact of Aromatic Substituents on Molecular Interactions

Substituents on the benzene (B151609) ring of the benzylsulfanyl moiety can significantly alter the electronic and steric properties of the entire molecule, thereby influencing its non-covalent interactions with target proteins. The nature, position, and number of these substituents dictate the molecule's ability to engage in hydrogen bonding, van der Waals forces, and π-π stacking interactions. jopir.innih.govnih.gov

The electronic influence of aromatic substituents is a key determinant of interaction strength. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modify the electron density of the aromatic ring and, by extension, the entire benzylsulfanyl fragment. libretexts.orgnih.govlibretexts.org For instance, the introduction of an EWG like a nitro group can enhance π-π stacking interactions with electron-rich aromatic amino acid residues in a protein's binding pocket. nih.gov Conversely, an EDG such as a methoxy (B1213986) group can increase the electron density, potentially favoring interactions with electron-deficient sites. researchgate.net

The position of the substituent on the aromatic ring is also crucial. Ortho, meta, and para substitutions can lead to different spatial arrangements of functional groups, affecting the molecule's ability to fit into a specific binding site and to form directional interactions like hydrogen bonds. youtube.com For example, a hydroxyl group at the para position might act as a hydrogen bond donor or acceptor, an interaction that would be sterically hindered if the group were at the ortho position.

Multiple substituents can have a cumulative or opposing effect on the molecule's properties. The interplay between the electronic effects of different substituents and their positions on the ring allows for fine-tuning of the molecule's interaction profile. youtube.com

Table 1: Impact of Aromatic Substituents on Molecular Interactions

Substituent TypePositionPotential Impact on Molecular Interactions
Electron-Withdrawing (e.g., -NO₂, -CN)Para, MetaEnhances π-π stacking with electron-rich residues.
Electron-Donating (e.g., -OCH₃, -CH₃)Para, MetaFavors interactions with electron-deficient sites.
Hydrogen Bond Donor/Acceptor (e.g., -OH, -NH₂)ParaCan form specific hydrogen bonds with the target.
Halogens (e.g., -Cl, -F)AnyCan participate in halogen bonding and alter lipophilicity.
Bulky Groups (e.g., -t-butyl)OrthoCan introduce steric hindrance, affecting binding orientation.

Role of the Sulfanyl (B85325) Linkage in Conformational Flexibility

The sulfanyl (-S-) linkage between the benzyl (B1604629) group and the imidazole (B134444) ring is not merely a spacer but a critical element that imparts conformational flexibility to the molecule. nih.govrsc.org This flexibility allows the benzylsulfanyl moiety to adopt various spatial orientations, which is crucial for optimal binding to a target protein. The rotational freedom around the C-S and S-C bonds enables the aromatic ring to position itself favorably within the binding pocket to maximize interactions.

Computational studies and experimental data from related structures suggest that the energy barrier for rotation around the S-C bonds is relatively low, allowing for a range of conformations to be accessible at physiological temperatures. nih.gov This conformational adaptability can be a significant advantage in drug design, as it allows a single molecule to potentially interact with different conformations of a target or even with multiple targets.

Influence of Imidazole Ring Substitution Patterns

The imidazole ring is the core of the molecule and another key site for modification. Substitutions on the nitrogen and carbon atoms of the imidazole ring can have profound effects on the molecule's physicochemical properties and its ability to participate in molecular recognition.

Effects of N-Substitution on Tautomerism and Molecular Recognition

The choice of N-substituent can be a powerful tool in rational drug design to modulate the molecule's properties for improved binding affinity and selectivity. sapub.org For instance, introducing a basic amine group via an alkyl chain on the nitrogen could introduce a new site for salt-bridge formation with an acidic residue in the target protein.

Table 2: Effects of N-Substitution on Imidazole Properties

N-SubstituentEffect on TautomerismImpact on Molecular Recognition
Hydrogen (unsubstituted)Tautomerism presentCan act as both H-bond donor and acceptor.
Alkyl GroupTautomerism eliminatedIncreases steric bulk and lipophilicity.
Benzyl GroupTautomerism eliminatedIntroduces potential for additional π-π interactions. nih.gov
Functionalized Alkyl ChainTautomerism eliminatedCan introduce new interaction sites (e.g., H-bond donors/acceptors, charged groups).

Impact of C-Substitution on Electronic and Steric Profiles

Electron-donating groups at C-4 or C-5 can increase the electron density of the imidazole ring, potentially enhancing its nucleophilicity and its ability to participate in certain interactions. nih.gov Conversely, electron-withdrawing groups can decrease the electron density, which may be favorable for other types of interactions. nih.gov

Steric bulk at the C-4 or C-5 position can influence the orientation of the benzylsulfanyl group relative to the imidazole core. A large substituent could force the molecule into a specific conformation, which may or may not be optimal for binding to the target. This steric influence can be exploited to achieve selectivity for a particular target over others. nih.gov

Rational Design Principles for Modulating Specific Molecular Interactions

The SAR data for this compound analogues provide a foundation for the rational design of new compounds with tailored properties. The goal is to strategically modify the molecule to enhance its interactions with a specific biological target while minimizing off-target effects.

Key principles for rational design include:

Target-Focused Modifications: Substituents should be chosen based on the known or predicted characteristics of the target's binding site. For example, if the binding site contains a hydrophobic pocket, increasing the lipophilicity of the benzylsulfanyl moiety through appropriate aromatic substitution might be beneficial. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (bioisosteres) can be a useful strategy to improve pharmacokinetic properties without losing biological activity.

Conformational Constraint: Introducing steric bulk or cyclic structures can limit the conformational flexibility of the molecule, locking it into a bioactive conformation. This can lead to increased potency and selectivity.

Modulation of Physicochemical Properties: Substitutions on both the benzylsulfanyl moiety and the imidazole ring can be used to fine-tune properties such as solubility, lipophilicity, and metabolic stability. nih.gov

Exploiting Specific Interactions: The design should aim to introduce or enhance specific, high-affinity interactions such as hydrogen bonds, salt bridges, or halogen bonds with the target.

By applying these principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop novel therapeutic agents with improved efficacy and safety profiles.

Computational Design and Predictive Modeling for Targeted Interactions

Computational design and predictive modeling are instrumental in the rational design of this compound analogues. These approaches utilize the principles of quantitative structure-activity relationship (QSAR) to correlate the structural features of molecules with their biological activities.

A notable application of these methods has been in the study of benzylsulfanyl imidazole derivatives as inhibitors of cytokine release, specifically tumor necrosis factor-alpha (TNF-alpha) and interleukin-1beta (IL-1beta). nih.gov Through Fujita-Ban and Hansch type analyses, researchers have been able to quantify the contributions of various substituents on the imidazole and benzyl rings to the inhibitory activity. nih.gov

For instance, a Hansch analysis has shown that for the inhibition of TNF-alpha, the presence of F-substituents at the X-position and a less bulky moiety like –S(CH2)2– at the Y-incision of the benzylsulfanyl group are advantageous. nih.gov Furthermore, a less bulky and less polar substituent at the 2-position of the imidazole ring that lacks hydrogen-bond donor properties, a more hydrophobic substituent at the 3-position, and a hydrogen-bond acceptor at the 4-position are beneficial for augmenting inhibitory activity. nih.gov

In the context of antibacterial drug design, QSAR studies on imidazole and benzimidazole (B57391) derivatives have identified key molecular descriptors that influence their efficacy. Semiempirical AM1 calculations have demonstrated that negative electrostatic potentials around the oxygen of a phenoxy group and the nitrogen of the imidazole moiety directly impact antibacterial activity against Staphylococcus aureus. nih.gov Furthermore, a three-parametric equation involving HOMO energy, hydration energy, and the number of primary carbon atoms has been established to predict the minimum inhibitory concentration (logMIC). nih.gov

The power of computational modeling is further exemplified in 3D-QSAR studies of imidazole derivatives targeting human lanosterol (B1674476) 14α-demethylase. These models highlight the importance of steric, electrostatic, and hydrophobic features in determining the binding affinity of the compounds. rjptonline.org Such detailed understanding at the molecular level allows for the strategic design of novel analogues with enhanced potency and selectivity.

Integration of Experimental and Computational SAR Data

The integration of experimental findings with computational SAR data provides a comprehensive framework for the development of this compound analogues. This integrated approach allows for the validation of computational predictions and offers deeper insights into the molecular mechanisms of action.

A prime example of this integration is the study of benzylsulfanyl imidazole derivatives as cytokine inhibitors. The Fujita-Ban analysis, an experimental data-driven approach, identified that substituents at the 4-R, 5-R, and 6-R positions of the benzylsulfanyl moiety are crucial for improving the inhibitory actions against both TNF-alpha and IL-1beta. nih.gov Specifically, for TNF-alpha inhibition, optimal activity was observed with OH (or SOCH3 and SO2CH3), Cl, and OH at the 4-R, 5-R, and 6-R positions, respectively. For IL-1beta inhibition, the preferred substituents were SOCH3 (or SO2CH3 and OH), H, and OH. nih.gov

These experimental findings can be rationalized and further explored using computational models. For instance, the observation that electron-donating R-substituents are beneficial for IL-1beta inhibition can be computationally modeled to understand the electronic effects on target binding. nih.gov Similarly, the detrimental effect of certain substituents at the X, Y, 2-R, and 3-R positions, as revealed by the Fujita-Ban study, can be explained through steric and electronic clashes predicted by molecular docking simulations. nih.gov

In the broader context of imidazole-containing compounds, the synthesis and in-vitro testing of chloroaryloxyalkyl imidazole and benzimidazole derivatives against bacteria have provided valuable experimental data. nih.gov The observed bactericidal activities of specific compounds were then correlated with computational results from semiempirical AM1 calculations, which highlighted the significance of electrostatic potentials. nih.gov This synergy between wet-lab and in-silico approaches strengthens the SAR models and provides a more reliable basis for the design of next-generation therapeutic agents.

The following table summarizes the key structure-activity relationships for benzylsulfanyl imidazole derivatives based on integrated experimental and computational data:

Position of SubstitutionFavorable for TNF-alpha InhibitionFavorable for IL-1beta InhibitionGeneral Antibacterial Activity
X-position (Benzyl ring) F-substituentsSubstituents with a higher negative resonance effect-
Y-incision (Linker) Less bulky moieties (e.g., –S(CH2)2–)Less molecular bulk-
2-R (Imidazole ring) Less bulky/polar, no H-bond donor--
3-R (Imidazole ring) More hydrophobic--
4-R (Benzyl ring) OH, SOCH3, SO2CH3SOCH3, SO2CH3, OH-
5-R (Benzyl ring) ClH-
6-R (Benzyl ring) OHOH-
General Imidazole Feature --Negative electrostatic potential at nitrogen

This integrated approach, combining predictive computational models with empirical biological testing, is essential for navigating the complex chemical space of this compound analogues and for the successful design of potent and selective therapeutic agents.

Emerging Research Directions and Future Perspectives

Development of Advanced Synthetic Methodologies for Complex Derivatives

The future synthesis of 2-(benzylsulfanyl)-1H-imidazole and its complex derivatives is likely to move beyond traditional methods, embracing more efficient, sustainable, and versatile strategies. While the direct synthesis of the parent compound can be achieved through established reactions, such as the alkylation of 1H-imidazole-2-thiol with benzyl (B1604629) chloride, the creation of more complex, substituted analogues necessitates more advanced approaches.

One promising direction is the adaptation of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov These reactions are highly efficient and can be used to generate diverse libraries of derivatives for screening. Another area of development is the use of novel catalytic systems. Recent advancements in imidazole (B134444) synthesis have highlighted the effectiveness of polymer-supported catalysts, magnetic nanocatalysts, and biocatalysts, which offer benefits like improved yields, easier purification, and catalyst reusability, aligning with the principles of green chemistry. nih.govbohrium.com For example, a method for synthesizing related 2-(benzylthio)-4,5-diphenyl-1H-imidazoles involves the straightforward reaction of a thiol precursor with a benzyl bromide derivative, a template that could be expanded with more advanced catalysts. researchgate.net

Future synthetic protocols could focus on regiocontrolled functionalization, allowing for precise modifications at various positions on the imidazole ring to fine-tune the molecule's properties. rsc.orgrsc.org

Table 1: Potential Synthetic Route for Substituted 2-(benzylthio)-1H-imidazole Derivatives

Precursor 1Precursor 2ConditionsProduct TypeReference
4,5-diphenyl-1H-imidazol-2-thiolBenzyl bromide derivativeReflux in ethanol (B145695)2-(benzylthio)-4,5-diphenyl-1H-imidazole researchgate.net
1,2-Diketone, Aldehyde, Primary AmineAmmonium Acetate (B1210297)Microwave irradiation or heterogeneous catalystTri- or Tetra-substituted Imidazole nih.gov
Benzimidates2H-AzirinesZinc(II) chlorideTrisubstituted NH-imidazole rsc.org

Deeper Mechanistic Understanding of Molecular Interactions at the Atomic Level

A fundamental understanding of how this compound interacts with other molecules at the atomic level is crucial for designing new applications. Future research will likely employ a combination of computational and experimental techniques to elucidate these mechanisms.

Computational Modeling: In-silico methods such as Density Functional Theory (DFT) and molecular docking are powerful tools for predicting molecular geometry, electronic properties, and binding affinities with biological targets or material surfaces. researchgate.netnih.govnih.gov Such studies can reveal key intermolecular interactions, including hydrogen bonds involving the imidazole NH group, π-π stacking from the benzyl and imidazole rings, and interactions involving the sulfur atom.

Experimental Analysis: High-resolution techniques like X-ray crystallography can provide definitive information on the solid-state structure and packing of this compound derivatives, revealing the precise nature of intermolecular forces. rsc.org Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, can further probe molecular structure and interactions in various states.

By gaining a deeper mechanistic insight, researchers can rationally design derivatives with enhanced properties, such as stronger binding to a specific enzyme or improved self-assembly for material applications.

Exploration of Novel Material Science Applications Beyond Current Scope

The unique structural features of the imidazole ring make it a valuable component in functional materials. mdpi.com While the material applications of this compound are not yet widely explored, research on related compounds suggests several promising future directions.

One potential application is in the field of environmental remediation. A patent awarded for imidazole and benzimidazole (B57391) derivatives demonstrated their ability to detoxify heavy metals like mercury, lead, and cadmium by converting them into more stable and insoluble forms. snu.edu.in Future work could investigate whether this compound or its polymers exhibit similar capabilities.

Other emerging areas in materials science for imidazole compounds include:

Corrosion Inhibitors: The nitrogen and sulfur atoms in the molecule can coordinate to metal surfaces, forming a protective layer that prevents corrosion.

Dyes for Solar Cells: The aromatic nature of the imidazole ring is a feature found in organic dyes used in dye-sensitized solar cells (DSSCs). rsc.org

Sensors: Functionalized imidazoles can be designed to bind selectively to specific ions or molecules, leading to a detectable signal (e.g., color change or fluorescence), forming the basis for chemical sensors.

Integration of Multidisciplinary Approaches in Imidazole Research

The complexity of modern scientific challenges necessitates a move away from siloed research. The future study of this compound will greatly benefit from the integration of multiple scientific disciplines. researchgate.net A typical multidisciplinary workflow might involve:

Synthetic Chemistry: Chemists design and synthesize novel derivatives of this compound using advanced, efficient methods. nih.gov

Computational Chemistry: Computational scientists use molecular modeling to predict the properties of these new derivatives and guide the synthetic efforts toward candidates with the highest potential. nih.gov

Biological Evaluation: If the target application is in medicine, pharmacologists and biochemists screen the compounds for activity against targets like enzymes (e.g., kinases, proteases) or microbial pathogens. rsc.orgnih.gov

Material Science: Material scientists characterize the physical and chemical properties of the new compounds, evaluating their performance in applications such as coatings, electronics, or environmental remediation.

This integrated approach, which combines synthesis, in-silico analysis, biological testing, and materials characterization, accelerates the discovery process and is essential for translating fundamental research into practical technologies. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(benzylsulfanyl)-1H-imidazole, and how is structural characterization performed?

  • Synthesis : The compound is synthesized via a multi-step protocol. Starting with o-phenylenediamine, it undergoes cyclization with carbon disulfide and potassium hydroxide in ethanol to form 1H-benzo[d]imidazole-2-thiol. Subsequent treatment with hydrazine hydrate yields 2-hydrazinyl-1H-benzo[d]imidazole, which is further functionalized with benzyl groups via condensation reactions. For example, sodium cyanate and glacial acetic acid are used to introduce hydrazinecarboxamide moieties .
  • Characterization : Structural confirmation involves elemental analysis (deviations ≤ ±0.4%), IR spectroscopy (S-H stretch at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹), ¹H-NMR (e.g., δ12.31 for S-H proton), ¹³C-NMR (aromatic carbons at δ115–151), and ESI-MS (m/z matching molecular formulas) .

Q. How can spectroscopic methods distinguish this compound from its derivatives?

  • IR Spectroscopy : The presence of S-H and N-H groups in the parent compound produces distinct peaks at 2634 cm⁻¹ and 3395 cm⁻¹, respectively. Derivatives lacking these groups (e.g., sulfonamides) show absence of S-H stretches .
  • ¹H-NMR : The benzylsulfanyl substituent introduces characteristic aromatic protons (δ7.2–7.5 for benzyl) and thiomethyl (-SCH₂-) protons (δ3.5–4.0). Derivatives like hydrazinecarboxamides display additional NH₂ signals at δ4.5–5.5 .

Advanced Research Questions

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound derivatives in pharmacological contexts?

  • Substituent Variation : Modifying the benzyl group or imidazole ring with electron-withdrawing/donating groups (e.g., halides, methoxy) alters biological activity. For example, 4-fluorobenzyl derivatives show enhanced anticonvulsant activity compared to unsubstituted analogs .
  • Biological Assays : Derivatives are screened against target systems (e.g., seizure models for anticonvulsants, cancer cell lines for cytotoxicity). IC₅₀ values and binding affinities (e.g., EGFR inhibition) are quantified to correlate structural changes with efficacy .

Q. How can molecular docking studies predict the interaction of this compound derivatives with biological targets like EGFR?

  • Methodology : Docking software (e.g., AutoDock Vina) is used to simulate ligand-receptor interactions. The compound’s 3D structure is optimized using DFT calculations (B3LYP/6-31G* basis set), and binding poses are validated via RMSD (<2.0 Å). Key interactions (hydrogen bonds, π-π stacking) with EGFR’s kinase domain (e.g., Met793, Thr854) are analyzed .
  • Validation : Experimental IC₅₀ values from kinase inhibition assays are compared with docking scores to assess predictive accuracy .

Q. What in silico tools are used to evaluate ADMET properties of this compound derivatives?

  • ADMET Prediction : Platforms like SwissADME and pkCSM predict solubility (LogS), permeability (Caco-2), and toxicity (hepatotoxicity, Ames test). For example, derivatives with LogP >5 may exhibit poor aqueous solubility, requiring formulation optimization .
  • Metabolic Stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition) are modeled to assess metabolic clearance. Compounds with high plasma protein binding (>90%) may have prolonged half-lives .

Q. How do DFT calculations contribute to understanding the electronic properties of this compound?

  • Computational Approach : DFT (B3LYP/6-31G*) optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO gaps). A smaller gap (e.g., ~4.5 eV) suggests higher reactivity, correlating with nucleophilic attack at the sulfur or imidazole nitrogen .
  • Charge Distribution : Natural Bond Orbital (NBO) analysis identifies electron-rich regions (e.g., sulfur atom, imidazole ring), guiding electrophilic substitution strategies .

Data Contradictions and Validation

  • Synthetic Yield Variability : Yields for derivatives range from 40–85% depending on substituents (e.g., electron-deficient aldehydes reduce condensation efficiency) .
  • Biological Activity : While some derivatives show potent EGFR inhibition (IC₅₀ <1 µM ), others exhibit moderate anticonvulsant activity (ED₅₀ ~50 mg/kg ), highlighting target-specific optimization needs.

Methodological Best Practices

  • Synthesis : Use anhydrous conditions and inert atmospheres to prevent oxidation of thiol groups .
  • Docking : Validate force field parameters (e.g., AMBER for proteins) and include solvent effects (e.g., implicit water models) for accurate pose prediction .

Retrosynthesis Analysis

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2-(benzylsulfanyl)-1H-imidazole
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2-(benzylsulfanyl)-1H-imidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.